1-(4-fluorophenyl)-2-dimethylamino-1-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-2-dimethylamino-1-butanone is an organic compound that belongs to the class of phenylalkylamines It is characterized by the presence of a fluorine atom attached to the phenyl ring, which significantly influences its chemical properties and biological activities
Vorbereitungsmethoden
The synthesis of 1-(4-fluorophenyl)-2-dimethylamino-1-butanone can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with nitroethane to form 4-fluoro-β-nitrostyrene. This intermediate is then reduced to 4-fluoroamphetamine, which undergoes further reactions to yield the final product. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature settings .
Analyse Chemischer Reaktionen
1-(4-fluorophenyl)-2-dimethylamino-1-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s interaction with biological systems is of interest for developing new pharmaceuticals.
Medicine: Research has explored its potential as a therapeutic agent for various conditions, including neurological disorders.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(4-fluorophenyl)-2-dimethylamino-1-butanone involves its interaction with specific molecular targets in biological systems. It is known to modulate neurotransmitter levels by inhibiting the reuptake of dopamine, serotonin, and norepinephrine. This modulation affects various signaling pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(4-fluorophenyl)-2-dimethylamino-1-butanone can be compared with other similar compounds, such as:
4-Fluoroamphetamine: Shares the fluorine substitution on the phenyl ring but differs in the alkyl chain structure.
4-Fluoromethamphetamine: Similar in structure but with a methamphetamine backbone.
4-Fluorophenylpiperazine: Contains a piperazine ring instead of the butanone structure
Eigenschaften
Molekularformel |
C12H16FNO |
---|---|
Molekulargewicht |
209.26 g/mol |
IUPAC-Name |
2-(dimethylamino)-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C12H16FNO/c1-4-11(14(2)3)12(15)9-5-7-10(13)8-6-9/h5-8,11H,4H2,1-3H3 |
InChI-Schlüssel |
COPYDLIHSWBUFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)C1=CC=C(C=C1)F)N(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.